molecular formula C19H15BrO4 B309544 5-Bromo-2-naphthyl 2,6-dimethoxybenzoate

5-Bromo-2-naphthyl 2,6-dimethoxybenzoate

Cat. No.: B309544
M. Wt: 387.2 g/mol
InChI Key: NGJCICWKXULPAA-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl 2,6-dimethoxybenzoate (CAS: Not explicitly provided; molecular formula inferred as C₁₉H₁₅BrO₄) is an ester derivative combining a brominated naphthyl group with a 2,6-dimethoxybenzoate moiety. This compound is structurally characterized by:

  • A 2,6-dimethoxybenzoate backbone, where methoxy groups at the 2- and 6-positions influence electronic and steric properties.
  • A 5-bromo-2-naphthyl substituent, introducing bromine’s electronegativity and naphthalene’s aromatic bulk.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) 2,6-dimethoxybenzoate

InChI

InChI=1S/C19H15BrO4/c1-22-16-7-4-8-17(23-2)18(16)19(21)24-13-9-10-14-12(11-13)5-3-6-15(14)20/h3-11H,1-2H3

InChI Key

NGJCICWKXULPAA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Solubility

The position of methoxy groups on the benzoate ring significantly impacts solubility. For example:

  • Cu(II) 2,6-dimethoxybenzoate exhibits higher water solubility (order of 10⁻² mol·dm⁻³) compared to 3,5- and 2,3-isomers due to reduced steric hindrance and favorable inductive effects .
  • Ethyl 2,6-dimethoxybenzoate (C₁₁H₁₄O₄) is a non-polar liquid at room temperature, contrasting with the powdered form of metal complexes like Ni(II) 2,6-dimethoxybenzoate .

Inference for 5-Bromo-2-naphthyl derivative : The bromine atom and naphthyl group likely reduce water solubility compared to simpler alkyl esters (e.g., ethyl derivatives) but enhance solubility in organic solvents.

Thermal Stability and Decomposition

  • Ni(II) 2,6-dimethoxybenzoate tetrahydrate dehydrates in two steps (335–438 K) before decomposing into NiO at 458–888 K .
  • Cu(II) 2,6-dimethoxybenzoate monohydrate dehydrates at 398–433 K, forming CuO at 448–742 K .

Inference : The organic ester 5-Bromo-2-naphthyl 2,6-dimethoxybenzoate is expected to decompose at lower temperatures (likely 500–700 K) than metal complexes, releasing CO₂ and CO as byproducts .

Reactivity and Coordination Chemistry

  • Rh(I) 2,6-dimethoxybenzoate complexes undergo 1,3-Rh migration under CO₂, demonstrating the carboxylate group’s role in stabilizing metal intermediates .
  • Co(II)/Ni(II)/Cu(II) 2,6-dimethoxybenzoates adopt octahedral or square-pyramidal geometries, with water molecules in outer/inner coordination spheres .

Inference : The 2,6-dimethoxybenzoate group in the target compound may act as a weak ligand in metal-catalyzed reactions, though its primary role is likely as a steric/electronic modifier.

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